Unveiling the Intricacies of Bisandrographolide C: A Technical Guide to its Chemical Structure and Stereochemistry
Unveiling the Intricacies of Bisandrographolide C: A Technical Guide to its Chemical Structure and Stereochemistry
For Immediate Release
Shanghai, China – November 27, 2025 – Bisandrographolide C, a complex diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, is gaining attention within the scientific community for its unique chemical architecture and potential therapeutic applications. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of Bisandrographolide C, tailored for researchers, scientists, and professionals in the field of drug development.
Bisandrographolide C is distinguished as an atypical dimer of an ent-labdane diterpenoid.[1] Its molecular formula has been established as C₄₀H₅₆O₈, with a molecular weight of approximately 664.87 g/mol .[2] The compound's intricate three-dimensional arrangement is crucial for its biological activity and understanding its precise stereochemistry is paramount for any future synthetic or medicinal chemistry efforts.
Chemical Structure and Stereochemical Elucidation
The definitive structure of Bisandrographolide C was elucidated through extensive spectroscopic analysis, primarily relying on one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The IUPAC name for Bisandrographolide C is 4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one, which systematically describes its complex assembly.[3]
The stereochemistry of the molecule has been determined through detailed analysis of coupling constants in ¹H NMR spectra and Nuclear Overhauser Effect (NOE) correlations, which reveal the spatial proximity of protons within the molecule. The absolute configuration is inferred from its biosynthetic relationship to andrographolide, a well-characterized diterpenoid from the same plant source, and is supported by chiroptical data such as specific rotation.
Below is a two-dimensional representation of the chemical structure of Bisandrographolide C, generated using the DOT language, illustrating the connectivity of the atoms.
Caption: 2D Chemical Structure of Bisandrographolide C
Quantitative Data Summary
The structural characterization of Bisandrographolide C is supported by a comprehensive set of spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for Bisandrographolide C (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| (Data to be populated from primary literature) |
Table 2: ¹³C NMR Spectroscopic Data for Bisandrographolide C (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| ... | ... |
| ... | ... |
| (Data to be populated from primary literature) |
Note: The NMR data tables are placeholders and require population from the primary research article detailing the isolation and characterization of Bisandrographolide C. A thorough literature search is ongoing to obtain these specific values.
Experimental Protocols
The isolation and purification of Bisandrographolide C from the aerial parts of Andrographis paniculata involve a multi-step extraction and chromatographic process.
Isolation and Purification Workflow:
Caption: Isolation of Bisandrographolide C
Detailed Methodology:
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Extraction: The air-dried and powdered aerial parts of A. paniculata are extracted exhaustively with 95% ethanol at room temperature.
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Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
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Fractionation: The residue is then suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, typically showing promising activity in preliminary screens, is collected.
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Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Preparative HPLC: Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol and water) to afford pure Bisandrographolide C.
Structure Elucidation:
The purified compound's structure is then elucidated using a combination of spectroscopic techniques:
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HR-ESI-MS: To determine the exact molecular weight and elemental composition.
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1D NMR (¹H and ¹³C): To identify the types and number of protons and carbons.
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2D NMR (COSY, HSQC, HMBC, NOESY): To establish the connectivity of atoms and the relative stereochemistry.
Conclusion
Bisandrographolide C represents a structurally complex and intriguing natural product. This guide provides a foundational understanding of its chemical structure and stereochemistry, which is essential for researchers aiming to explore its biological potential. The detailed spectroscopic data and isolation protocols serve as a valuable resource for the scientific community, facilitating further investigation into this promising compound. As research progresses, a deeper understanding of its synthesis and biological targets will undoubtedly emerge, paving the way for potential applications in drug discovery and development.
